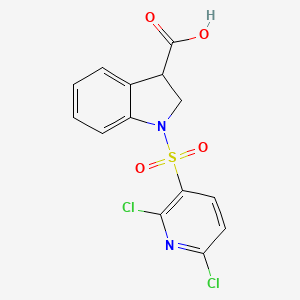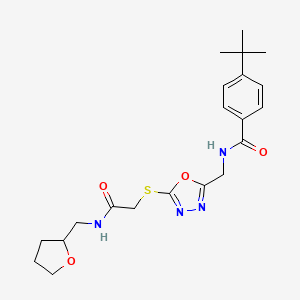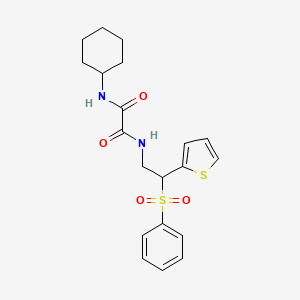![molecular formula C11H11F3O2 B2910498 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid CAS No. 2248199-60-0](/img/structure/B2910498.png)
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, also known as fenofibric acid, is a drug used to treat high cholesterol and triglyceride levels in the blood. Fenofibric acid belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of HDL (good) cholesterol.
Mécanisme D'action
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid leads to increased production of HDL cholesterol and decreased production of triglycerides in the liver.
Biochemical and Physiological Effects:
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the production of HDL cholesterol and decrease the production of triglycerides in the liver. It has also been shown to improve insulin sensitivity and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has some limitations for lab experiments. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. It can also interfere with some assays and may require special handling.
Orientations Futures
There are several future directions for the research on (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. One direction is to investigate its potential therapeutic effects on other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. Another direction is to study its potential use in combination with other drugs for the treatment of high cholesterol and triglyceride levels in the blood. Additionally, further research is needed to better understand the mechanism of action of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid and its effects on lipid metabolism and other physiological processes.
Méthodes De Synthèse
The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid involves several steps. The first step is the synthesis of 3-(2,2,2-Trifluoroethyl)benzoic acid from 2,2,2-trifluoroethyl bromide and benzoic acid. The second step is the synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid from 3-(2,2,2-Trifluoroethyl)benzoic acid by esterification with (S)-2-amino-1-propanol in the presence of a catalyst.
Applications De Recherche Scientifique
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has been extensively studied for its potential therapeutic effects on high cholesterol and triglyceride levels in the blood. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. In addition, (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has been studied for its potential use in the prevention of cardiovascular diseases.
Propriétés
IUPAC Name |
(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIGAWGPTOXEOP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)



![2-((1'-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2910433.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)
![N-cyclopentyl-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2910435.png)
![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)
